molecular formula C13H10O4 B2565142 5-(5-Formylfuran-2-yl)-2-methylbenzoic acid CAS No. 461429-48-1

5-(5-Formylfuran-2-yl)-2-methylbenzoic acid

Cat. No.: B2565142
CAS No.: 461429-48-1
M. Wt: 230.219
InChI Key: HKNPVCQQDJXOGA-UHFFFAOYSA-N
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Description

5-(5-Formylfuran-2-yl)-2-methylbenzoic acid is an organic compound that features a furan ring substituted with a formyl group and a benzoic acid moiety with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylfuran-2-yl)-2-methylbenzoic acid typically involves multi-step organic reactionsThe benzoic acid moiety is then introduced via coupling reactions, such as Suzuki coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylfuran-2-yl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(5-Formylfuran-2-yl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(5-Formylfuran-2-yl)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring and benzoic acid moiety can also interact with hydrophobic and aromatic regions of biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Formylfuran-2-boronic acid
  • 5-Formyl-2-furanylboronic acid
  • 5-Formyl-2-furanboronic acid

Uniqueness

5-(5-Formylfuran-2-yl)-2-methylbenzoic acid is unique due to the presence of both a formyl-substituted furan ring and a methyl-substituted benzoic acid moiety.

Biological Activity

5-(5-Formylfuran-2-yl)-2-methylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties . For instance, compounds related to this structure have demonstrated inhibition of viral replication in various assays, including those targeting norovirus. The dose-dependent responses suggest that modifications to the core structure can enhance antiviral efficacy, with some analogs achieving IC50 values in the low micromolar range .

Enzyme Inhibition

Studies have shown that this compound and its derivatives can effectively inhibit protein tyrosine phosphatases (PTPs) , which are critical in various signaling pathways associated with cancer and other diseases. The inhibition mechanism involves binding to specific sites on the enzyme, thus preventing substrate access. In particular, NMR-based screening has identified several potent inhibitors derived from similar chemical scaffolds .

Protein Degradation Pathways

The compound has been evaluated for its effects on cellular protein degradation systems, notably the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . In vitro studies using human foreskin fibroblasts revealed that certain derivatives significantly enhance the activity of these pathways, which are crucial for maintaining cellular homeostasis and mitigating age-related decline in proteostasis .

Study 1: Antiviral Efficacy

A study focused on the antiviral properties of this compound analogs found that modifications to the furan ring increased potency against norovirus. The most effective compound showed an IC50 of 6 µM, suggesting that structural optimization can lead to significant improvements in antiviral activity .

Study 2: Enzyme Inhibition

In another investigation, a series of benzoic acid derivatives were synthesized and tested against PTPs. Among these, a derivative closely related to this compound showed over 70% inhibition at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent against diseases characterized by dysregulated PTP activity .

Summary of Biological Activities

Activity TypeObservationsReference
AntiviralInhibits norovirus replication; IC50 ~6 µM
Enzyme InhibitionPotent inhibitor of PTPs; >70% inhibition at 10 µM
Protein DegradationEnhances UPP and ALP activities in fibroblasts

Properties

IUPAC Name

5-(5-formylfuran-2-yl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNPVCQQDJXOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461429-48-1
Record name 5-(5-formylfuran-2-yl)-2-methylbenzoic acid
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